molecular formula C32H28FN3OS2 B2602603 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 681279-83-4

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2602603
CAS No.: 681279-83-4
M. Wt: 553.71
InChI Key: CCSWZPUARYRUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C32H28FN3OS2 and its molecular weight is 553.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, due to its complex structure, can be anticipated to have diverse applications in scientific research, particularly in the synthesis of novel molecules and antimicrobial studies. A related study conducted by Puthran et al. (2019) focused on synthesizing novel Schiff bases using similar compounds, which were then screened for their in vitro antimicrobial activity. This study revealed that certain derivatives exhibited excellent antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

Antitubercular Activity and Docking Studies

Venugopal et al. (2020) designed and synthesized a new series of compounds similar to the mentioned compound, which were then subjected to anti-tubercular screening. The study highlighted that specific derivatives showed increased potency against Mycobacterium tuberculosis. The presence of electron-donating substituents in the phenyl ring attached to the 4,5-dihydropyrazole ring was found to be responsible for the potent anti-mycobacterial activity. Further, docking studies were performed to predict the interactions of these compounds within the Mycobacterium tuberculosis enoyl reductase enzyme, indicating the potential application of such compounds in developing antitubercular agents (Venugopal et al., 2020).

Photophysical and Chemosensor Applications

Khan (2020) explored the multi-step synthesis, photophysical, and physicochemical investigation of a novel pyrazoline derivative, highlighting its application as a fluorescent chemosensor for the detection of metal ions. The study elucidated the compound's ability to act as an on-off fluorescent chemosensor, demonstrating the versatile applications of such compounds in the development of new chemosensors for metal ion detection (Khan, 2020).

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28FN3OS2/c1-21-9-10-22(2)24(16-21)18-35-19-31(26-6-3-4-7-28(26)35)39-20-32(37)36-29(23-11-13-25(33)14-12-23)17-27(34-36)30-8-5-15-38-30/h3-16,19,29H,17-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSWZPUARYRUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.